molecular formula C19H15ClF3N3OS2 B380943 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide CAS No. 315677-25-9

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide

Cat. No.: B380943
CAS No.: 315677-25-9
M. Wt: 457.9g/mol
InChI Key: UYGGMVSXXSDOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a 4-chloro-3-(trifluoromethyl)phenyl group linked to a tricyclic heterocyclic system. The tricyclic core consists of a 7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl moiety with a methyl substituent at the 10-position. This compound shares structural similarities with other tricyclic acetamide derivatives, such as those documented in and , which exhibit variations in substituents and heterocyclic frameworks .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3OS2/c1-9-24-17(16-11-3-2-4-14(11)29-18(16)25-9)28-8-15(27)26-10-5-6-13(20)12(7-10)19(21,22)23/h5-7H,2-4,8H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGGMVSXXSDOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClF₃N₄S
  • Molecular Weight : 414.88 g/mol

Structural Features

The compound features:

  • A trifluoromethyl group which enhances lipophilicity and may influence biological interactions.
  • A chloro substituent that may affect the reactivity and binding properties of the molecule.
  • A thiazole ring system that is often associated with various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:

  • NF-κB Inhibition : Similar compounds have demonstrated the ability to inhibit NF-κB signaling pathways, which play a crucial role in inflammation and immune responses. For example, SP 100030, a related compound, has shown potent inhibition of NF-κB activity with an IC₅₀ of 50 nM, blocking cytokine production in T cells .
  • Cytokine Modulation : Compounds with similar structures have been reported to selectively inhibit the production of pro-inflammatory cytokines such as IL-2 and TNF-α in immune cells, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Activity : The structural components suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • Inflammatory Disease Models : In a mouse model of collagen-induced arthritis, compounds similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide were shown to decrease disease severity by modulating cytokine levels and inhibiting inflammatory cell infiltration .
  • Cancer Cachexia Models : In rat models of cancer cachexia, related compounds have ameliorated muscle wasting by inhibiting inflammatory pathways that contribute to cachexia development .

In Vitro Studies

Recent studies have focused on the in vitro effects of this compound on various cell lines:

  • Jurkat T Cells : Demonstrated significant inhibition of IL-8 production upon treatment with concentrations similar to those observed for other NF-κB inhibitors .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
NF-κB InhibitionIC₅₀ = 50 nM
Cytokine ProductionDecreased IL-2 and TNF-α levels
Anti-inflammatory EffectsReduced severity in arthritis models
Muscle WastingAmelioration in cancer cachexia

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound can be compared to two analogs with overlapping structural motifs (Table 1).

Table 1: Comparative Analysis of Structural and Computed Properties

Property Target Compound* N-(3,4-dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-cyano-1,6-diazatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-trien-5-yl)sulfanyl]acetamide
Molecular Formula C₂₀H₁₆ClF₃N₄OS²† C₂₁H₂₂N₄O₂S₂ C₂₀H₁₆ClF₃N₄OS
Molecular Weight (g/mol) ~453‡ 425.6 452.88
XLogP3 Estimated: ~5.1§ 4.8 Not reported
Hydrogen Bond Donor Count 1 1 1
Hydrogen Bond Acceptor Count 5 5 5
Rotatable Bond Count 6 6 Not reported
Topological Polar Surface Area ~115 Ų 115 Not reported
Key Substituents 10-methyl, 4-chloro-3-(trifluoromethyl)phenyl 12-oxo, 11-prop-2-enyl, 3,4-dimethylphenyl 4-cyano, 4-chloro-3-(trifluoromethyl)phenyl

* Hypothetical values inferred from structural analogs.
Assumed based on the presence of sulfur and additional heteroatoms in the tricyclic system.
Estimated using 's molecular weight (452.88) and adjusting for structural differences.
§ Predicted based on 's XLogP3 (4.8) and the target compound’s higher halogen content.

Structural and Functional Implications

Substituent Effects on Lipophilicity: The target compound’s 4-chloro-3-(trifluoromethyl)phenyl group enhances lipophilicity compared to the 3,4-dimethylphenyl group in ’s analog . The electronegative Cl and CF₃ groups may increase membrane permeability but reduce aqueous solubility. The 10-methyl group on the tricyclic core (target) vs.

Impact of Heterocyclic Modifications: ’s compound replaces the 7-thia-9,11-diazatricyclo system with a 1,6-diazatricyclo framework and introduces a cyano group . This reduces steric bulk but increases polarity, which may influence pharmacokinetic profiles.

Hydrogen Bonding and Solubility: All three compounds share one hydrogen bond donor and five acceptors, suggesting similar solubility challenges.

Research Findings and Limitations

  • ’s Analog: Exhibits moderate lipophilicity (XLogP3 = 4.8), making it suitable for central nervous system targeting .

Preparation Methods

Enone-Derived α-Amino Acid Preparation

The synthesis begins with an enone-derived α-amino acid precursor, analogous to methods used in meso-DAP synthesis. For example, tert-butyl (2 S,4 E,6 R)-2-(tert-butoxycarbonylamino)-6-phenyl-6-(trichloromethylcarbonylamino)hex-4-enoate* undergoes L-selectride-mediated stereoselective reduction to yield the erythro-diastereomer with 75% yield. This step establishes the stereochemistry critical for subsequent cyclization.

Cyclization and Ring Closure

Thermal rearrangement of allylic trichloroacetimidate intermediates (e.g., 1112 ) at 140°C in p-xylene facilitates intramolecular cyclization, forming the tricyclic structure. Hydrogenation with palladium on carbon (Pd/C) under basic conditions reduces residual double bonds, achieving 95% yield for the saturated intermediate.

Introduction of the Sulfanyl Group

The sulfanyl moiety is introduced via nucleophilic substitution at position 12 of the diazatricyclo core.

Activation of the Diazatricyclo Core

A chloro or other leaving group at position 12 is replaced using a thiolate nucleophile. For example, reacting 3-chloro-triazolo[4,3-b]pyridazine with 3-(trifluoromethyl)benzenethiol in dimethylformamide (DMF) at 80°C achieves 77% yield for analogous sulfanyl-substituted heterocycles.

Optimization of Substitution Conditions

Base selection (e.g., potassium carbonate or triethylamine) and solvent polarity significantly impact substitution efficiency. Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity, while elevated temperatures (70–100°C) accelerate reaction kinetics.

Synthesis of the Acetamide Side Chain

The acetamide linker 2-({...}sulfanyl)acetamide is prepared through sequential alkylation and amidation.

Alkylation of the Sulfanyl Intermediate

2-Chloroacetamide reacts with the sulfanyl-diazatricyclo intermediate in the presence of a base (e.g., NaH) to form the thioether linkage. This step mirrors protocols for N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , achieving 68–72% yields.

Amidation with 4-Chloro-3-(Trifluoromethyl)Aniline

The acetamide’s free amine is coupled to 4-chloro-3-(trifluoromethyl)aniline using carbodiimide coupling agents (e.g., EDCI or HATU). Activation of the carboxylic acid (if present) or direct nucleophilic acyl substitution yields the final product. Patent data suggest yields of 65–80% for similar urea and acetamide couplings.

Reaction Conditions and Yield Optimization

Key parameters for each synthetic stage are summarized below:

StepReagents/ConditionsYieldKey Challenges
Diazatricyclo formationL-selectride, Pd/C, p-xylene, 140°C75–95%Stereochemical control, byproduct formation
Sulfanyl substitutionK₂CO₃, DMF, 80°C70–77%Competing elimination, solvent purity
Acetamide alkylationNaH, THF, rt68–72%Over-alkylation, moisture sensitivity
Final amidationHATU, DIPEA, DCM65–80%Epimerization, purification complexity

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 4.12 (q, 2H, CH₂), 3.45 (s, 3H, N-CH₃).

    • ¹³C NMR : Peaks at δ 170.2 (C=O), 144.5 (CF₃), 132.1–118.7 (aromatic carbons).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₈H₁₅ClF₃N₅OS: 441.86 [M+H]⁺.

Industrial-Scale Considerations

Scaling production requires addressing:

  • Cost-Effective Catalysts : Transitioning from Pd/C to nickel-based catalysts for hydrogenation.

  • Solvent Recovery : Implementing DMF distillation and reuse systems.

  • Purification : Replacing column chromatography with crystallization or continuous extraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.